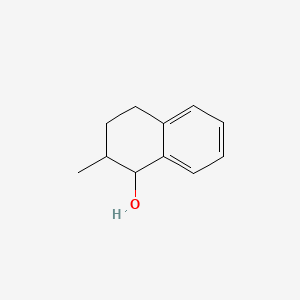

2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol

描述

Structure

3D Structure

属性

IUPAC Name |

2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-5,8,11-12H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUJQRABWPODKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=CC=CC=C2C1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301268559 | |

| Record name | 1,2,3,4-Tetrahydro-2-methyl-1-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301268559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32281-70-2 | |

| Record name | 1,2,3,4-Tetrahydro-2-methyl-1-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32281-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-2-methyl-1-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301268559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methyl 1,2,3,4 Tetrahydronaphthalen 1 Ol

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically enriched compounds, starting from achiral or racemic materials. For 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol, these methods primarily focus on the stereocontrolled reduction of the corresponding ketone, 2-methyl-1-tetralone (B119441), or the resolution of a racemic mixture of the final alcohol.

Enantioselective catalytic reduction of the prochiral ketone, 2-methyl-1-tetralone, is one of the most efficient methods for producing enantiopure this compound. This technique utilizes a small amount of a chiral catalyst to transfer stereochemical information to a large quantity of the substrate. wikipedia.org

A notable advancement combines α-alkylation of a tetralone with an asymmetric transfer hydrogenation in a one-pot reaction using a single iridium(III) complex. nih.gov This process operates through a dynamic kinetic resolution strategy, where the iridium catalyst, bearing a chiral diamine ligand, first facilitates the alkylation of tetralone to form racemic 2-methyl-1-tetralone. Subsequently, the same catalyst mediates the asymmetric transfer hydrogenation of the in-situ generated ketone. Using ammonium (B1175870) formate (B1220265) as the hydrogen source, this method yields the alkylated tetralol with high diastereo- and enantioselectivity. nih.gov The catalyst system is adept at converting the racemic ketone intermediate into a single, predominant stereoisomer of the alcohol product. nih.gov

Key findings for this type of transformation are summarized below:

| Catalyst/Reagent | Substrate | Product Configuration | dr | ee (%) | Reference |

| Iridium(III) Complex | Tetralone & Benzyl (B1604629) Alcohol | (cis)-2-benzyl-1,2,3,4-tetrahydronaphthalen-1-ol | >99:1 | 96 | nih.gov |

| Iridium(III) Complex | Tetralone & 1-Phenylethanol | (cis)-2-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-1-ol | >99:1 | 99 | nih.gov |

This table presents data for analogous alkylations and reductions, as specific data for the 2-methyl derivative was part of a broader study.

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is cleaved and can often be recovered. wikipedia.orgsigmaaldrich.com For the synthesis of this compound, a chiral auxiliary could be used to direct either the methylation of a tetralone enolate or the reduction of the ketone.

In a typical strategy, a precursor like 1-tetralone (B52770) could be converted into a chiral enamine or imine using a chiral amine auxiliary such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or its (R)-enantiomer (RAMP). The resulting chiral enamine can then be alkylated with a methylating agent. The steric hindrance provided by the auxiliary directs the incoming electrophile to a specific face of the molecule, leading to the preferential formation of one diastereomer of the 2-methyl-1-tetralone product after hydrolysis of the enamine. Subsequent standard reduction of the ketone would yield the diastereomerically enriched alcohol.

Alternatively, chiral oxazolidinones, popularized by David Evans, can be used to control aldol (B89426) reactions that could construct the carbon skeleton. wikipedia.orgnih.gov While not directly applied to this specific target in the reviewed literature, the principle involves creating a bond between the auxiliary and a precursor molecule, performing a diastereoselective transformation, and then removing the auxiliary to reveal the enantiomerically enriched product. nih.gov

Chemoenzymatic methods leverage the high selectivity of enzymes for stereochemical transformations. For this compound, this often involves the kinetic resolution of the racemic alcohol using lipases or the enantioselective reduction of the ketone using whole-cell biocatalysts. mdpi.com

Lipase-catalyzed kinetic resolution is a widely used technique. In this process, an enzyme selectively acylates one enantiomer of a racemic alcohol at a faster rate than the other. For instance, in a study on a structurally similar precursor to the drug Ivabradine, Pseudomonas cepacia Lipase (B570770) (Lipase PS) was used to resolve a racemic benzocycloalkane alcohol. polimi.it The enzyme selectively acylated the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted alcohol with high enantiomeric purity. polimi.it Similar strategies are applicable to this compound, where an appropriate lipase could selectively acylate one enantiomer using an acyl donor like vinyl acetate, allowing for the separation of the slower-reacting alcohol enantiomer and the faster-forming ester. mdpi.comnih.gov

Another approach is the enantioselective reduction of the precursor ketone using microorganisms. Studies on the biotransformation of α-tetralone have shown that fungal strains can effectively reduce the ketone to the corresponding alcohol with high enantioselectivity. For example, the fungus Absidia cylindrospora was found to reduce α-tetralone to (S)-(+)-1,2,3,4-tetrahydro-1-naphthol with 92% enantiomeric excess (ee). nih.gov

| Enzyme / Biocatalyst | Substrate | Transformation | Selectivity / Result | Reference |

| Pseudomonas cepacia Lipase (PSL-C) | Racemic 1,2-diols | Kinetic Resolution (Acylation) | Good conversions and enantioselectivities (E > 40) | nih.govresearchgate.net |

| Candida antarctica Lipase B (CAL-B) | Racemic 1,2,3,4-tetrahydroquinoline-propan-2-ols | Kinetic Resolution (Acylation) | High E-values (up to 328) and >99% ee | mdpi.com |

| Absidia cylindrospora | α-Tetralone | Enantioselective Reduction | (S)-α-Tetralol (92% ee) | nih.gov |

Kinetic resolution is a core technique for separating enantiomers from a racemic mixture by exploiting their different reaction rates with a chiral catalyst or reagent. wikipedia.org This can be achieved through either enzymatic or non-enzymatic chemical methods.

Enzymatic kinetic resolution, as discussed previously, is highly effective. The use of lipases like Candida antarctica lipase B (CALB) to resolve racemic amines and alcohols by selective acylation is a well-established method that yields products with excellent enantiomeric excess. wikipedia.org For example, resolution of racemic 8-amino-5,6,7,8-tetrahydroquinoline with CALB resulted in both the unreacted starting material and the acylated product in high enantiomeric purity (97% ee and >97% ee, respectively). wikipedia.org

Non-enzymatic chemical methods have also been developed. For instance, the copper-hydride catalyzed kinetic resolution of secondary alcohols bearing a vicinal quaternary carbon has been demonstrated. nih.gov Using a chiral ligand such as (S)-DTBM-SEGPHOS, the catalyst system selectively silylates one enantiomer of the racemic alcohol, allowing the unreacted enantiomer to be recovered with high enantiomeric excess. This method showcases how chiral metal complexes can achieve selectivity comparable to enzymes. nih.gov

| Resolution Method | Catalyst / Reagent | Substrate Type | Selectivity (s-factor) | ee (%) | Reference |

| Cu-H Catalyzed Silylation | [Cu(OTf)]₂·C₆H₆ / (S)-DTBM-SEGPHOS | Racemic β-quaternary secondary alcohols | Up to 70 | >99 (unreacted alcohol) | nih.gov |

| Lipase-Catalyzed Acylation | Pseudomonas cepacia Lipase | Racemic alcohol precursor to Ivabradine | E = 17 | 92 (for (S)-alcohol) | polimi.it |

Diastereoselective Synthetic Pathways

These strategies focus on controlling the relative stereochemistry of the two chiral centers as the carbon skeleton is assembled. For this compound, this involves creating the tetralone ring with the methyl group at C2 in a specific orientation relative to the future hydroxyl group at C1.

The stereochemical relationship between the C1 and C2 substituents can be established during the cyclization reaction that forms the tetralone ring system. A powerful example is the diastereoselective synthesis of 1-tetralone derivatives through a tandem Michael reaction followed by an ipso-substitution of a nitro group. acs.org

In this approach, a 2'-nitrochalcone derivative undergoes a Michael addition with a nucleophile. The resulting intermediate then undergoes an intramolecular cyclization where the nitro group is displaced (ipso-substitution) to form the six-membered ring of the tetralone. This annulation reaction has been shown to be highly diastereoselective, producing 1-tetralones with two adjacent chiral centers in a well-defined relative configuration. acs.org By choosing the appropriate starting materials, this method could be adapted to synthesize 2-methyl-1-tetralone with the C2-methyl group in a specific cis or trans relationship to the C1-substituent, which upon reduction would yield a specific diastereomer of this compound.

Metal-Catalyzed Coupling and Cyclization Reactions

Metal catalysis offers a versatile and efficient platform for constructing the tetrahydronaphthalene core. These methods often involve the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single operation, providing rapid access to complex molecular structures.

Cascade Prins/Friedel–Crafts Cyclizations for Tetralin Derivatives

A notable strategy for constructing tetralin-2-ol derivatives involves a cascade intramolecular Prins/Friedel–Crafts cyclization. This reaction sequence is initiated by treating a δ,ε-unsaturated aldehyde, such as a 2-(2-vinylphenyl)acetaldehyde derivative, with a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). The Lewis acid activates the aldehyde, which then undergoes an intramolecular Prins-type cyclization with the vinyl group. This step generates a stable benzylic carbocation intermediate. This intermediate is subsequently trapped by an intramolecular Friedel–Crafts alkylation, leading to the formation of the tetralin ring system. This cascade process efficiently builds the bicyclic core and installs the hydroxyl group in a single synthetic operation.

Ruthenium-Catalyzed Transformations in Alcohol Synthesis

Ruthenium complexes are highly effective catalysts for asymmetric C-H activation and hydrogenation reactions, which are key transformations for synthesizing chiral alcohols. A versatile strategy employs a chiral amide directing group to guide the ruthenium-catalyzed asymmetric C-H activation of benzamides with various partners like olefins and alcohols. nih.gov For the synthesis of a tetralol derivative, a relevant approach is the asymmetric hydrogenation of a corresponding tetralone precursor. Chiral ruthenium-phosphine complexes, such as those based on BINAP ligands, are widely used for the enantioselective reduction of ketones to secondary alcohols. By choosing the appropriate enantiomer of the chiral ligand, either the (R)- or (S)-alcohol can be selectively produced with high enantiomeric excess. This method is a direct and reliable way to establish the stereocenter at the C1 position of the tetralin core.

Manganese-Pincer Complex Catalysis for Carbonylation

Manganese, an earth-abundant and low-toxicity metal, has emerged as a powerful catalyst, particularly when incorporated into pincer-type ligand scaffolds. hbni.ac.inacs.orgacs.org These complexes are active in a range of transformations, including dehydrogenative coupling and hydrogenation, which are fundamental to alcohol synthesis. acs.orgnih.gov For instance, manganese pincer complexes can catalyze the α-alkylation of ketones with primary alcohols through a "borrowing hydrogen" mechanism. msstate.edu In this process, the catalyst temporarily dehydrogenates the alcohol to an aldehyde, which then participates in an aldol condensation with the ketone. The resulting enone is then reduced in situ by the catalyst using the "borrowed" hydrogen.

Furthermore, manganese pincer complexes are effective for the acceptorless dehydrogenative coupling of alcohols to form esters, a process that proceeds through an aldehyde intermediate. acs.org This reactivity highlights the ability of these catalysts to mediate the oxidation of alcohols, a key step that can be reversed for the synthesis of alcohols from carbonyl compounds. A CCC-NHC manganese pincer complex has shown catalytic activity in the alpha-alkylation of ketones using alcohols, demonstrating the utility of these systems in C-C bond formation relevant to building substituted cyclic frameworks. msstate.edu

| Catalyst Type | Transformation | Relevance to Tetralol Synthesis |

| PNP-Manganese(I) dicarbonyl | Acceptorless dehydrogenative coupling of alcohols to esters. acs.org | Demonstrates reversible alcohol oxidation/carbonyl reduction capability. |

| Triazine-based Manganese Pincer | Base-switchable synthesis of amines or imines from alcohols. hbni.ac.in | Underlines the activation of alcohols for further transformation. |

| CCC-NHC Manganese Pincer | α-alkylation of ketones using alcohols. msstate.edu | Provides a method for C-C bond formation to build substituted ketone precursors. |

Palladium-Catalyzed Reactions in Tetrahydronaphthalene Formation

Palladium catalysis is a cornerstone of modern organic synthesis, offering diverse methods for constructing cyclic systems. Intramolecular C-O bond formation catalyzed by palladium can be used to synthesize oxygen heterocycles under mild conditions using weak bases. nih.gov A related strategy, the intramolecular Friedel–Crafts type allylic alkylation of phenols, has been developed for the enantioselective synthesis of C4-substituted tetrahydroisoquinolines, showcasing a method for asymmetric cyclization. rsc.org

For the tetrahydronaphthalene skeleton, palladium-catalyzed intramolecular cyclizations are particularly effective. For example, an intramolecular Heck reaction of a suitably substituted aryl halide tethered to an alkene can construct the second ring of the tetralin system. Additionally, cascade reactions involving carbopalladation followed by C-H activation or other coupling processes provide rapid access to complex polycyclic structures. researchgate.net These methods tolerate a wide variety of functional groups, making them suitable for the synthesis of highly functionalized tetralin derivatives. researchgate.net

Chromium(II)-Catalyzed Enantioselective Arylation

A highly effective method for accessing enantiopure tetrahydronaphthalen-1-ols involves the intramolecular enantioselective arylation of ketones catalyzed by a chromium(II) complex. beilstein-journals.orgnih.govnih.gov This reaction represents the first successful Cr-catalyzed enantioselective addition of aryl halides to ketones. beilstein-journals.orgnih.gov

The process typically starts with a ketone substrate bearing an ortho-halide on an attached aryl group. In the presence of a chiral ligand, a Cr(II) catalyst, a nickel co-catalyst, and a manganese reductant, the aryl halide undergoes oxidative addition and subsequent cyclization onto the ketone carbonyl. beilstein-journals.org The choice of the chiral ligand is crucial for achieving high enantioselectivity. An oxazoline/sulfonamide-based ligand has proven effective, affording the corresponding tertiary tetrahydronaphthalen-1-ols in good yields and with high enantiomeric excess (ee). beilstein-journals.org This method is applicable to both arylaliphatic and aliphatic ketones, providing a direct route to chiral tertiary alcohols embedded in the tetralin framework. beilstein-journals.orgnih.govnih.gov

| Substrate Type | Chiral Ligand | Product | Enantiomeric Excess (ee) | Reference |

| Arylaliphatic Ketone | Oxazoline/Sulfonamide L8 | Tetrahydronaphthalen-1-ol | Up to 97% | beilstein-journals.org |

| Aliphatic Ketone | Oxazoline/Sulfonamide L8 | Tetrahydronaphthalen-1-ol | Good enantioselectivities | beilstein-journals.org |

Multicomponent Reactions in Tetrahydronaphthalenol Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer significant advantages in efficiency and atom economy. frontiersin.org While direct synthesis of this compound via an MCR is not commonly documented, the tetralone scaffold, its immediate precursor, can be a component in or a product of such reactions. Isocyanide-based MCRs, like the Ugi and Passerini reactions, are particularly noteworthy. nih.govorganic-chemistry.org

The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. nih.govwikipedia.org The reaction proceeds through the formation of an imine from the ketone and amine, which is then protonated by the carboxylic acid. wikipedia.org This is followed by the nucleophilic addition of the isocyanide and a subsequent Mumm rearrangement to yield the final product. wikipedia.orgnih.gov The use of cyclic ketones, such as the precursor 2-methyl-1-tetralone, can be challenging due to steric hindrance, and in some cases, reactions with α-tetralone have resulted in the formation of multiple side products or required specific conditions to proceed. nih.govacs.org

The Passerini three-component reaction (P-3CR) combines a ketone or aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org The mechanism is believed to involve a concerted, cyclic transition state, which is favored in aprotic solvents at high concentrations. organic-chemistry.orgnih.gov Like the Ugi reaction, its applicability to sterically demanding ketones such as 2-methyl-1-tetralone would need to be empirically determined, as the reactivity of the carbonyl component is crucial. wikipedia.org

Beyond these, other MCRs can construct related heterocyclic systems using tetralone derivatives as starting materials. For instance, ternary condensations of α-tetralone with aromatic aldehydes and active methylene (B1212753) compounds like malononitrile (B47326) can yield complex fused ring systems such as benzo[h]quinolines. researchgate.net

| Reaction Name | Components | Typical Product | Potential Relevance to Synthesis |

|---|---|---|---|

| Ugi Reaction | Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Could utilize 2-methyl-1-tetralone as the ketone component to build complex scaffolds. nih.govwikipedia.org |

| Passerini Reaction | Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | A potential pathway using 2-methyl-1-tetralone, though steric hindrance may be a factor. wikipedia.orgorganic-chemistry.org |

| Ternary Condensation | α-Tetralone, Aldehyde, Malononitrile | Benzo[h]quinoline derivative | Demonstrates the use of the tetralone core as a building block in MCRs for complex heterocycles. researchgate.net |

Functional Group Interconversions Leading to this compound

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is converted into another. solubilityofthings.comimperial.ac.uk The most direct and critical FGI for producing this compound is the reduction of the carbonyl group in its precursor, 2-methyl-1-tetralone. The choice of reducing agent and conditions can control the stereochemical outcome of the reaction, which is often crucial for the synthesis of biologically active molecules.

Catalytic Hydrogenation: The reduction of the ketone can be achieved through catalytic hydrogenation using hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C). researchgate.net This method is robust but may require optimization to achieve high stereoselectivity.

Asymmetric Transfer Hydrogenation (ATH): For enantioselective synthesis, ATH is a powerful technique. This method uses a chiral catalyst, typically a Ruthenium(II) complex, and a hydrogen donor like formic acid or isopropanol (B130326) to reduce the ketone. acs.org Studies on similar substrates, such as 2-arylidene-1-tetralones, have shown that Noyori-Ikariya type Ru(II) complexes can catalyze the reduction of both C=C and C=O bonds in one pot with high diastereomeric and enantiomeric ratios. acs.org A similar approach applied to 2-methyl-1-tetralone could provide stereocontrol at the newly formed chiral center at C1. Research has demonstrated that oxo-tethered Ru complexes can mediate a dynamic kinetic resolution–asymmetric transfer hydrogenation (DKR–ATH) process on 2-methyl-1-tetralone to yield the syn-substituted alcohol with high enantioselectivity. thieme-connect.com

Biocatalytic Reduction: Enzymes, particularly oxidoreductases from fungal or bacterial strains, offer an environmentally benign and highly stereoselective route for ketone reduction. nih.gov Different fungal strains can produce opposite enantiomers of the resulting alcohol. For instance, biotransformations of α-tetralone have yielded the (S)-alcohol with high enantiomeric excess using strains like Absidia cylindrospora. nih.gov The stereochemical outcome can sometimes be inverted by extending the reaction time, which involves a selective oxidation of one enantiomer of the alcohol back to the ketone. nih.gov

| Method | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Standard industrial method; may lack high stereoselectivity without chiral modifiers. | researchgate.net |

| Asymmetric Transfer Hydrogenation (ATH) | Chiral Ru(II) complex, H-donor (e.g., HCOOH) | Provides high enantioselectivity and diastereoselectivity; allows for dynamic kinetic resolution. | acs.orgthieme-connect.com |

| Biocatalytic Reduction | Fungal or bacterial strains (oxidoreductases) | Environmentally friendly, highly stereoselective, operates under mild conditions. | nih.gov |

| Hydride Reduction | Sodium borohydride (B1222165) (NaBH₄) | Common laboratory reagent, generally provides low stereoselectivity for this substrate without chiral additives. | chemicalbook.com |

Strategic Use of Protecting Groups in Complex Syntheses

In multistep organic synthesis, protecting groups are essential tools used to temporarily mask a reactive functional group, preventing it from reacting under certain conditions while transformations are carried out elsewhere in the molecule. wikipedia.org The protecting group must be stable to the reaction conditions and easily removable later without altering the rest of the molecule. wikipedia.orglibretexts.org

In syntheses involving this compound or its precursor, protecting groups for both the alcohol and ketone functionalities are of strategic importance.

Protection of the Hydroxyl Group: Once this compound is formed, its hydroxyl group may need to be protected to allow for subsequent reactions, such as electrophilic substitution on the aromatic ring or functionalization of the aliphatic portion.

Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBS/TBDMS) or triisopropylsilyl (TIPS) are widely used. They are installed using the corresponding silyl chloride (e.g., TBDMSCl) and a base like imidazole. youtube.comsynarchive.com They are robust to many non-acidic and non-fluoride conditions and are typically removed with a fluoride (B91410) source such as tetra-n-butylammonium fluoride (TBAF). libretexts.org

Benzyl Ether (Bn): Formed using benzyl bromide (BnBr) with a base like sodium hydride (NaH), the benzyl group is stable to a wide range of acidic and basic conditions. synarchive.com It is commonly removed by catalytic hydrogenolysis (H₂, Pd/C), a method that would also reduce any C=C double bonds if present. libretexts.org

Protection of the Carbonyl Group: If modifications are needed on the molecule before the reduction of the ketone in 2-methyl-1-tetralone, the carbonyl group must be protected. This is particularly important if organometallic or strongly basic/nucleophilic reagents are used.

Acetals/Ketals: The carbonyl group is commonly protected by converting it into a cyclic acetal (B89532) using a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. wikipedia.orgyoutube.com This acetal is stable to hydrides, organometallics, and bases but can be easily removed by treatment with aqueous acid to regenerate the ketone. wikipedia.orglibretexts.org

This strategy allows for a modular approach to complex molecule synthesis, where different parts of the tetralin framework can be modified independently.

| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |

|---|---|---|---|---|

| Ketone | Ethylene Ketal | - | Ethylene glycol, H⁺ catalyst | Aqueous acid (e.g., HCl, H₂SO₄) |

| Alcohol | tert-Butyldimethylsilyl Ether | TBDMS or TBS | TBDMSCl, Imidazole | TBAF or HF |

| Alcohol | Benzyl Ether | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) |

| Alcohol | Tetrahydropyranyl Ether | THP | Dihydropyran, H⁺ catalyst | Aqueous acid |

Stereochemical Investigations and Absolute Configuration Assignment

Analysis of Chirality and Stereoisomerism in 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol

The structure of this compound contains two chiral centers, which are tetrahedral carbons bonded to four different substituents. libretexts.org These centers are C1, which bears the hydroxyl (-OH) group, and C2, which bears the methyl (-CH₃) group. The presence of 'n' chiral centers in a molecule can lead to a maximum of 2ⁿ stereoisomers. libretexts.orgmasterorganicchemistry.com

For this compound, with n=2, there are 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other and have identical physical properties, except for their interaction with plane-polarized light. libretexts.org The relationship between stereoisomers that are not mirror images of each other is described as diastereomeric. uou.ac.in Diastereomers have different physical and chemical properties.

The four stereoisomers are designated by the Cahn-Ingold-Prelog (R/S) notation for each chiral center: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). The cis/trans nomenclature is also used to describe the relative orientation of the hydroxyl and methyl groups on the alicyclic ring.

Table 1: Stereoisomers of this compound

| Stereoisomer Pair | Configuration | Relationship | Relative Stereochemistry |

|---|---|---|---|

| Pair A | (1R, 2R) | Enantiomers | trans |

| (1S, 2S) | trans | ||

| Pair B | (1R, 2S) | Enantiomers | cis |

| (1S, 2R) | cis | ||

| Diastereomers | (1R, 2R) and (1R, 2S) | Diastereomers | N/A |

| (1R, 2R) and (1S, 2R) | Diastereomers | N/A | |

| (1S, 2S) and (1R, 2S) | Diastereomers | N/A | |

| (1S, 2S) and (1S, 2R) | Diastereomers | N/A |

Spectroscopic Methods for Stereochemical Assignment

Spectroscopic techniques are indispensable for determining the complex stereochemistry of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the relative configuration (cis or trans) of the substituents. youtube.com Techniques such as the Nuclear Overhauser Effect (NOE) are particularly useful. NOE detects the spatial proximity of nuclei.

For the cis isomers, the hydroxyl proton (or the proton on C1) and the methyl protons on C2 are on the same face of the ring, resulting in a measurable NOE signal between them. For the trans isomers, these groups are on opposite faces, and no such NOE would be expected. Furthermore, analysis of proton-proton coupling constants (³J-values) can provide insight into the dihedral angles between adjacent protons, helping to define the conformation of the tetralin ring system and support the stereochemical assignment.

Table 2: Expected NOE Correlations for Relative Configuration

| Isomer Type | Irradiated Protons | Expected NOE Signal | Conclusion |

|---|---|---|---|

| cis | C2-CH₃ | H1 | Strong correlation indicates spatial proximity |

| trans | C2-CH₃ | H1 | No or very weak correlation |

To determine the absolute configuration (R/S) of the chiral centers, chiral reagents are employed. scbt.com A common approach is the modified Mosher's method, which involves the esterification of the alcohol with a chiral derivatizing agent such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). scispace.com

This reaction converts the pair of enantiomeric alcohols into a pair of diastereomeric esters. In the NMR spectrum of these diastereomers, the protons near the new chiral ester linkage experience different magnetic environments. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, the differences in chemical shifts (Δδ = δS - δR) can be analyzed. The distribution of positive and negative Δδ values for protons on either side of the MTPA plane allows for the assignment of the absolute configuration of the alcohol center (C1). scispace.com Chiral lanthanide shift reagents can also be used, which form diastereomeric complexes and induce separation of NMR signals for the enantiomers. harvard.edu

X-ray Crystallography for Solid-State Stereostructure Elucidation

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a compound in the solid state. wikipedia.org By diffracting X-rays off a single crystal, a three-dimensional electron density map can be generated, revealing the precise positions of all atoms.

If a suitable single crystal of one of the stereoisomers of this compound can be grown, X-ray analysis would unambiguously determine its complete three-dimensional structure. This includes:

The absolute configuration (e.g., 1R, 2R) of both chiral centers.

The relative stereochemistry (cis or trans).

The preferred conformation of the six-membered alicyclic ring, which is typically a half-chair in tetralin systems. nih.gov

Precise bond lengths and angles.

While no specific crystal structure for this exact compound is readily available, analysis of related tetralin derivatives has confirmed the utility of this technique for establishing stereochemistry and conformation in this class of molecules. nih.gov

Table 3: Information Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Absolute Stereochemistry | Unambiguous assignment of R/S configuration at C1 and C2. |

| Relative Stereochemistry | Definitive confirmation of the cis or trans arrangement. |

| Conformation | Precise geometry of the ring system in the solid state. |

| Bonding Details | Accurate measurements of all bond lengths and angles. |

| Intermolecular Interactions | Analysis of hydrogen bonding and crystal packing forces. |

Computational Methods for Conformation and Stereoisomer Energy

Computational chemistry provides powerful tools for investigating the conformational landscape and relative stabilities of stereoisomers. researchgate.net Various methods can be employed to model the molecule and calculate its properties.

Quantum mechanical methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to optimize the geometries of the different stereoisomers and calculate their relative energies. chemrxiv.org These calculations can predict which isomer (cis or trans) is thermodynamically more stable. For example, a comparison of the calculated energies for the (1R, 2R)-trans isomer and the (1R, 2S)-cis isomer can determine the energetic preference.

Furthermore, these methods can explore the potential energy surface of the flexible six-membered ring to identify the lowest energy conformations, such as different half-chair or twist-boat forms, and the energy barriers between them. This theoretical data complements experimental findings from NMR and provides a deeper understanding of the molecule's dynamic behavior. researchgate.netnih.gov

Table 4: Application of Computational Methods

| Computational Method | Purpose in Stereochemical Analysis |

|---|---|

| Force Fields (e.g., MMFF94) | Rapid conformational searching and initial geometry generation. chemrxiv.org |

| Semi-empirical (e.g., PM7) | Faster energy calculations for large sets of conformers. chemrxiv.org |

| Density Functional Theory (DFT) | Accurate calculation of relative energies and geometries of stereoisomers. chemrxiv.orgnih.gov |

| Ab initio (e.g., MP2, CCSD(T)) | High-accuracy benchmark calculations for conformer energies. chemrxiv.orgnih.gov |

Reactivity and Mechanistic Elucidation of 2 Methyl 1,2,3,4 Tetrahydronaphthalen 1 Ol and Its Derivatives

Transformations of the Hydroxyl Group

The hydroxyl group is a primary site of reactivity in 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol, enabling a variety of oxidation, reduction, esterification, and etherification reactions.

Oxidation: The secondary alcohol moiety of this compound can be readily oxidized to the corresponding ketone, 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-one (2-methyl-1-tetralone). A variety of oxidizing agents can be employed for this transformation. Common laboratory-scale oxidants include chromium-based reagents such as pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid). Milder and more environmentally benign methods, such as the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) or Dess-Martin periodinane, are also effective. These reactions proceed via the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon atom.

Reduction: While the hydroxyl group itself is not typically reduced, it can be eliminated to form an alkene, which can then be hydrogenated. Dehydration of this compound, typically under acidic conditions (e.g., with sulfuric or phosphoric acid), would likely lead to a mixture of isomeric methyl-dihydronaphthalenes. Subsequent catalytic hydrogenation of this alkene mixture would yield 2-methyl-1,2,3,4-tetrahydronaphthalene.

| Transformation | Reagent(s) | Major Product |

| Oxidation | Pyridinium chlorochromate (PCC) | 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-one |

| Dehydration followed by Reduction | 1. H₂SO₄, heat 2. H₂, Pd/C | 2-Methyl-1,2,3,4-tetrahydronaphthalene |

This table represents expected products based on standard organic reactions.

Esterification: The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (such as sulfuric acid), is a common method. This is an equilibrium process, and the formation of the ester can be favored by removing water as it is formed. Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used, often in the presence of a base like pyridine, to achieve higher yields under milder conditions. For example, reaction with acetic anhydride (B1165640) would yield 2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl acetate.

Etherification: The formation of an ether from this compound can be achieved through methods such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. For instance, reacting the sodium alkoxide of this compound with methyl iodide would produce 1-methoxy-2-methyl-1,2,3,4-tetrahydronaphthalene.

| Reaction | Reagent(s) | Product Example |

| Esterification | Acetic anhydride, pyridine | 2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl acetate |

| Etherification | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | 1-methoxy-2-methyl-1,2,3,4-tetrahydronaphthalene |

This table illustrates representative esterification and etherification products.

Reactions Involving the Tetrahydronaphthalene Ring System

The tetrahydronaphthalene ring system offers multiple sites for reactivity, including the aromatic ring and the alicyclic portion.

The fused benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The substituents on the ring, namely the alkyl portion of the fused alicyclic ring and the hydroxyl group (or its derivatives), will direct incoming electrophiles. The alkyl framework is an activating, ortho-, para-directing group. The hydroxyl group is also a strongly activating, ortho-, para-director. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho and para to the existing substituents.

Common EAS reactions include nitration (with a mixture of nitric and sulfuric acids), halogenation (e.g., with Br₂ and a Lewis acid catalyst like FeBr₃), and Friedel-Crafts alkylation and acylation (using an alkyl or acyl halide with a Lewis acid such as AlCl₃). The precise regioselectivity will be influenced by steric hindrance from the bulky alicyclic ring.

Hydrogenation: The aromatic ring of the tetrahydronaphthalene system can be hydrogenated under forcing conditions, typically involving high pressures of hydrogen gas and catalysts like rhodium, ruthenium, or platinum. This would convert the tetrahydronaphthalene ring into a decahydronaphthalene (B1670005) (decalin) ring system, resulting in 2-methyldecahydronaphthalen-1-ol. The stereochemistry of the product would depend on the catalyst and reaction conditions.

Dehydrogenation: Conversely, the alicyclic ring can be aromatized through dehydrogenation. This is typically achieved by heating with a catalyst such as palladium on carbon (Pd/C) or sulfur. This reaction would lead to the formation of 2-methyl-1-naphthol (B1210624). Studies on the dehydrogenation of 2-methyl-1-tetralone (B119441) have shown high selectivity for the formation of 2-methyl-1-naphthol over a palladium on activated carbon catalyst. core.ac.ukresearchgate.net

| Process | Catalyst/Conditions | Primary Product |

| Hydrogenation | H₂, Rh/C, high pressure | 2-Methyldecahydronaphthalen-1-ol |

| Dehydrogenation | Pd/C, heat | 2-Methyl-1-naphthol |

This table outlines the products of hydrogenation and dehydrogenation based on related systems.

The oxidative cleavage of the tetrahydronaphthalene ring system is a more challenging transformation that would require harsh reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃), followed by an oxidative workup, could potentially cleave the aromatic ring. This would likely lead to a complex mixture of dicarboxylic acid derivatives. The alicyclic ring is generally more resistant to oxidative cleavage than the electron-rich aromatic ring. The degradation pathways under strong oxidation are often not selective and can lead to a variety of smaller, highly oxidized fragments.

Mechanistic Studies of Rearrangement Reactions

The structural framework of this compound and its derivatives makes them susceptible to various rearrangement reactions, which have been the subject of detailed mechanistic investigations. These studies are crucial for understanding the reaction pathways and for the rational design of synthetic strategies.

Carbocationic Rearrangements (e.g., Dienone-Phenol Type and 1,2-Methyl Shifts)

Acid-catalyzed reactions of this compound can initiate carbocationic rearrangements. The formation of a carbocation intermediate upon protonation of the hydroxyl group and subsequent loss of water can lead to skeletal reorganization. libretexts.orgyoutube.com One of the primary rearrangement pathways is the 1,2-methyl shift. youtube.com In this process, a methyl group migrates from one carbon to an adjacent electron-deficient carbon. youtube.comwikipedia.org This shift is driven by the formation of a more stable carbocation. For instance, a secondary carbocation can rearrange to a more stable tertiary carbocation. libretexts.orgyoutube.com

The dienone-phenol rearrangement is another significant carbocation-mediated transformation. wikipedia.orgpw.live This reaction typically involves the conversion of a cyclohexadienone to a phenol (B47542) derivative under acidic conditions. pw.live The driving force for this rearrangement is the formation of a stable aromatic system. pw.live In the context of this compound derivatives, such rearrangements can occur if a suitable dienone intermediate is formed. The mechanism involves the generation of a carbocation, which is stabilized by delocalization of the positive charge. pw.live A subsequent carbocation rearrangement, such as an alkyl or ring methylene (B1212753) group migration, followed by deprotonation, yields the phenolic product. pw.live The migratory aptitude of different groups is influenced by their ability to stabilize the carbocationic transition state. wikipedia.orgyoutube.com

Table 1: Migratory Aptitude in Dienone-Phenol Rearrangements

| Migrating Group | Relative Migratory Aptitude |

| Phenyl | Higher |

| Methyl | Lower |

This table illustrates the general trend in the migratory aptitude of phenyl versus methyl groups in acid-catalyzed dienone-phenol rearrangements, where phenyl groups typically show a higher tendency to migrate than methyl groups. wikipedia.org

Silylation-Based Kinetic Resolution Mechanisms

Kinetic resolution is a powerful method for separating enantiomers of chiral alcohols like this compound. Silylation-based kinetic resolution, in particular, has emerged as a competitive alternative to traditional acylation-based methods. researchgate.net This technique often employs chiral catalysts to selectively silylate one enantiomer at a faster rate than the other. researchgate.netnih.gov

Mechanistically, these reactions can be achieved through several catalytic systems. One approach involves the use of copper-hydride (Cu-H) catalysts with a chiral ligand. researchgate.net This system facilitates a dehydrogenative Si-O coupling reaction between the alcohol and a hydrosilane. d-nb.infonih.gov The enantioselectivity arises from the differential rates of reaction of the two alcohol enantiomers with the chiral catalyst-reagent complex. researchgate.net

Another strategy utilizes chiral nucleophilic catalysts, such as (-)-tetramisole, which can catalyze the enantioselective silylation of secondary alcohols with silyl (B83357) chlorides. researchgate.netnih.gov The mechanism involves the formation of a reactive chiral silylating agent intermediate, which then preferentially reacts with one enantiomer of the alcohol. The selectivity factor (s), which is a measure of the relative rate of reaction of the two enantiomers, is a key parameter in evaluating the effectiveness of the kinetic resolution. researchgate.net

For dynamic kinetic resolution (DKR), the process is enhanced by the in-situ racemization of the starting alcohol. d-nb.info This is often achieved using a second, orthogonal catalyst, such as a ruthenium complex, that facilitates the rapid interconversion of the alcohol enantiomers while the silylation catalyst selectively consumes one. d-nb.info This overcomes the 50% theoretical yield limit of standard kinetic resolution. d-nb.info

Table 2: Catalyst Systems for Silylation-Based Kinetic Resolution

| Catalyst System | Type of Resolution | Key Features |

| CuCl / NaOtBu / (R,R)-Ph-BPE | Kinetic Resolution | Employs a copper-hydride catalyst with a chiral bisphosphine ligand. researchgate.net |

| (-)-Tetramisole | Kinetic Resolution | A nucleophilic small molecule catalyst. researchgate.netnih.gov |

| Ruthenium Pincer Complex + Copper Catalyst | Dynamic Kinetic Resolution | An orthogonal system combining a racemization catalyst and a silylation catalyst. d-nb.info |

Catalytic Reaction Mechanisms

The reactions of this compound and its derivatives can be facilitated and controlled by various catalytic systems, influencing both reactivity and selectivity. The mechanisms of these catalytic reactions are diverse and depend on the nature of the catalyst and reactants.

In acid catalysis, as seen in rearrangement reactions, the catalyst, typically a Brønsted or Lewis acid, activates the substrate by protonating the hydroxyl group, making it a better leaving group (water). libretexts.org This initiates the formation of a carbocation, which then undergoes further reaction. libretexts.org

In metal-catalyzed reactions, such as the silylation-based kinetic resolutions discussed previously, the metal center plays a crucial role. For example, in Cu-H catalyzed silylation, the copper center is believed to be involved in the activation of the hydrosilane. researchgate.net Similarly, ruthenium complexes used in dynamic kinetic resolution act as transfer hydrogenation catalysts to racemize the alcohol. d-nb.info

Inspired by biological systems, bimetallic catalytic systems have also been explored. For instance, the combination of a Brønsted acid and a Lewis acid like Zn(OTf)₂ can cooperatively activate alcohols for methylation reactions. nih.gov The Lewis acid is thought to coordinate to the hydroxyl group, increasing its leaving group ability, while the Brønsted acid facilitates the reaction. nih.gov

Kinetic Analysis of Reaction Steps and Rate-Determining Processes

Factors that can influence the reaction rate include temperature, concentration of reactants and catalysts, and the solvent. fiveable.me Increasing the temperature generally increases the rate of reaction by providing more molecules with sufficient energy to overcome the activation energy barrier. fiveable.me

Isotopic Labeling Experiments to Probe Mechanisms

Isotopic labeling is a powerful technique used to trace the fate of atoms through a reaction mechanism, providing definitive evidence for proposed pathways. researchgate.netfiveable.me By replacing an atom with one of its heavier isotopes (e.g., ¹³C for ¹²C, or deuterium (B1214612) (D) for hydrogen), the position of the label in the product can be determined, often using mass spectrometry or NMR spectroscopy. nih.gov

In the context of the rearrangement reactions of this compound, isotopic labeling can be used to verify the occurrence of a 1,2-methyl shift. For example, if the methyl group is labeled with ¹³C, its new position in the rearranged product can be unequivocally identified.

Isotopic labeling is also invaluable for distinguishing between intramolecular and intermolecular rearrangement processes. mvpsvktcollege.ac.in In a crossover experiment, a mixture of an isotopically labeled reactant and an unlabeled reactant is subjected to the reaction conditions. If the rearrangement is strictly intramolecular, the isotopic label will remain within the original molecule. However, if the migrating group detaches and can be captured by another molecule (an intermolecular process), crossover products containing the isotopic label in the initially unlabeled molecule will be observed. mvpsvktcollege.ac.in

Furthermore, kinetic isotope effects (KIEs) can be measured by comparing the rate of reaction of a labeled compound with that of an unlabeled compound. A significant KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. This provides crucial information about the transition state of the RDS.

Table 3: Applications of Isotopic Labeling in Mechanistic Studies

| Isotopic Labeling Application | Information Gained | Example |

| Tracer Studies | Tracing the path of atoms or groups | Following a ¹³C-labeled methyl group during a 1,2-shift. |

| Crossover Experiments | Distinguishing between intramolecular and intermolecular mechanisms | Reacting a mixture of labeled and unlabeled compounds to check for isotopic scrambling. mvpsvktcollege.ac.in |

| Kinetic Isotope Effect (KIE) | Identifying bond breaking/formation in the rate-determining step | Measuring the reaction rate difference between a deuterated and non-deuterated substrate. |

Advanced Spectroscopic and Chromatographic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules in solution. For 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol, one-dimensional (1D) and two-dimensional (2D) NMR experiments provide unambiguous evidence of its atomic connectivity and chemical environment.

Comprehensive ¹H NMR Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The aromatic region typically displays complex multiplets resulting from the four protons on the benzene (B151609) ring. The aliphatic portion of the molecule, the tetrahydronaphthalene core, shows signals for the methylene (B1212753) (CH₂) groups at positions C3 and C4, and the methine (CH) and methyl (CH₃) groups at C2 and its substituent, respectively. The hydroxyl (-OH) proton presents as a singlet, though its chemical shift can be variable depending on concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 7.0 - 7.5 | Multiplet (m) | 4H |

| H-4 | ~2.8 | Multiplet (m) | 2H |

| H-3 | ~1.9 | Multiplet (m) | 2H |

| H-2 | ~2.0 | Multiplet (m) | 1H |

| OH | Variable | Singlet (s) | 1H |

Detailed ¹³C NMR Investigations

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This allows for the confirmation of the total carbon count and the identification of different carbon types (quaternary, CH, CH₂, CH₃). The spectrum for this compound will show 11 distinct signals, corresponding to the four aromatic CH carbons, two aromatic quaternary carbons, the carbinol carbon (C1), three aliphatic carbons (C2, C3, C4), and the methyl carbon. hmdb.ca

Table 2: Experimental and Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-OH) | 71.9 |

| C2 | 41.5 |

| C3 | 20.9 |

| C4 | 29.7 |

| C4a | 137.2 |

| C5 | 128.9 |

| C6 | 126.3 |

| C7 | 125.7 |

| C8 | 128.5 |

| C8a | 139.1 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond correlations between nuclei. walisongo.ac.ide-bookshelf.deyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the proton at C2 and the adjacent protons at C3. It would also reveal the coupling network between the protons at C3 and C4, confirming the connectivity within the saturated ring system. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). It allows for the definitive assignment of the ¹³C signals for all protonated carbons (C2, C3, C4, C5, C6, C7, C8, and the methyl group). walisongo.ac.idyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. HMBC is instrumental in piecing together the entire molecular framework. Key correlations would include those from the methyl protons to both C1 and C2, and from the C4 protons to the aromatic carbons C5 and C8a, unequivocally linking the aliphatic and aromatic portions of the molecule. e-bookshelf.deyoutube.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the molecular weight of a compound and structural information based on its fragmentation pattern. libretexts.org The molecular formula of this compound is C₁₁H₁₄O, giving it a molecular weight of approximately 162.23 g/mol . nih.govnist.gov The mass spectrum will show a molecular ion peak (M⁺) at m/z 162.

The fragmentation of the molecular ion upon electron ionization provides characteristic peaks that help confirm the structure. Common fragmentation pathways for alcohols include the loss of a water molecule and alpha-cleavage. pearson.comyoutube.com

Table 3: Major Mass Spectral Fragments for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 162 | [C₁₁H₁₄O]⁺ | Molecular Ion (M⁺) |

| 144 | [C₁₁H₁₂]⁺ | Loss of water ([M-H₂O]⁺) |

GC-MS Applications in Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like this compound. nih.gov In a typical application, the components of a reaction mixture are separated based on their boiling points and polarity by the gas chromatograph, often using a capillary column such as a 5% phenyl polymethylsiloxane. nih.govepa.gov As each component elutes from the column, it enters the mass spectrometer, which serves as a detector, providing a mass spectrum for each peak. This allows for the identification of the desired product, unreacted starting materials, and any byproducts in a single analytical run, making it an essential tool for reaction monitoring and optimization. imrpress.com

LC-MS for Purity and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. nih.gov It is particularly useful for analyzing compounds that may not be sufficiently volatile or stable for GC analysis, or for analyzing complex mixtures containing both volatile and non-volatile components. For purity and impurity profiling of this compound, a reversed-phase HPLC method would be employed. The sample is passed through a column, and components are separated based on their differential partitioning between the mobile and stationary phases. The eluent is then introduced into the mass spectrometer, which provides mass data for the main compound and any co-eluting or separated impurities. This allows for the quantification of purity and the tentative identification of impurities based on their mass-to-charge ratios, even when they are present at very low levels. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. masterorganicchemistry.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. masterorganicchemistry.com The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which serves as a unique molecular fingerprint.

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in an IR spectrum: a hydroxyl (-OH) group, an aromatic ring, and saturated aliphatic C-H bonds. The analysis of the spectrum allows for the confirmation of these structural features.

The most prominent features in the IR spectrum of this compound are:

O-H Stretch: A strong and broad absorption band is expected in the region of 3600-3200 cm⁻¹. This broadness is a result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. masterorganicchemistry.comyoutube.com

Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ range) are characteristic of the C-H stretching vibrations of the benzene ring. libretexts.org

Aliphatic C-H Stretch: Strong absorptions occurring just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹) correspond to the C-H stretching vibrations of the saturated portion of the molecule, including the tetralin ring and the methyl group. libretexts.org

Aromatic C=C Bending: The "fingerprint region" below 1600 cm⁻¹ contains multiple bands. Bending vibrations for C-H bonds on the aromatic ring typically appear between 900-675 cm⁻¹, and their pattern can sometimes suggest the substitution pattern of the ring.

C-O Stretch: A strong C-O stretching vibration for a secondary alcohol like this compound is typically observed in the 1125-1085 cm⁻¹ region.

A gas-phase IR spectrum for the related parent compound, 1,2,3,4-tetrahydronaphthalen-1-ol, is available in the NIST WebBook, showing characteristic peaks that align with these expected regions. nist.gov

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | Stretch, H-bonded | 3600 - 3200 | Strong, Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| C-O | Stretch | 1125 - 1085 | Strong |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. It is particularly valuable for assessing the chemical purity of pharmaceutical ingredients and for resolving enantiomers.

Purity Determination: For purity analysis, a reversed-phase HPLC (RP-HPLC) method is commonly employed. In this setup, the compound is passed through a nonpolar stationary phase (like C18) using a polar mobile phase. A method for the parent compound, 1,2,3,4-tetrahydronaphthalen-1-ol, utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid. sielc.com A similar system would be effective for analyzing the purity of this compound, where impurities would appear as separate peaks with different retention times. A UV detector is suitable for this compound due to the presence of the aromatic naphthalene (B1677914) ring, which absorbs UV light.

Table 2: Example HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water with 0.1% acid (e.g., Phosphoric or Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) nih.gov |

| Detection | UV at a wavelength corresponding to the absorbance of the naphthalene ring (e.g., 220 nm or 254 nm) |

| Injection Volume | 10 µL |

Enantiomeric Excess Determination: Since this compound is a chiral molecule, it exists as a pair of enantiomers. Determining the enantiomeric excess (ee), which is the measure of the purity of a sample with respect to its enantiomers, is critical in many applications. masterorganicchemistry.comyoutube.com HPLC is the most common method for this analysis. nih.gov

To separate enantiomers, a chiral environment is required. This is typically achieved in one of two ways:

Chiral Stationary Phase (CSP): The most direct method involves using an HPLC column where the stationary phase itself is chiral. Polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and are effective at resolving a broad range of chiral compounds.

Chiral Derivatizing Agent (CDA): An alternative approach is to react the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (like C18). nih.gov

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. youtube.com

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds without decomposition. nih.gov It is well-suited for the purity assessment of this compound, provided the compound is thermally stable under the analysis conditions. The technique is routinely used for determining residual solvents and other volatile impurities in active pharmaceutical ingredients. bibliotekanauki.pl

In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for organic compounds and provides a response proportional to the mass of carbon, making it excellent for purity determination. Alternatively, a mass spectrometer (MS) can be used as a detector (GC-MS), providing both quantitative data and structural information for impurity identification. nih.govresearchgate.net

For a polar compound like an alcohol, a polar stationary phase is often preferred. A column such as a DB-Wax or one with a similar polyethylene (B3416737) glycol (PEG) phase would be appropriate. nist.gov

Table 3: Example GC Conditions for Purity Assessment

| Parameter | Condition |

| Column | e.g., DB-Wax or PTA-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) nist.govresearchgate.net |

| Carrier Gas | Helium or Nitrogen bibliotekanauki.pl |

| Inlet Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

| Oven Program | Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 240°C, hold for 5 min |

| Injection Mode | Split (e.g., 20:1) |

Computational and Theoretical Studies of 2 Methyl 1,2,3,4 Tetrahydronaphthalen 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol, DFT calculations, often using a basis set like B3LYP/LANL2DZ, can determine its optimized geometry and a host of electronic properties. mtu.edu Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. mtu.edu

Molecular Electrostatic Potential (MEP) mapping is another valuable DFT-based tool. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the oxygen atom of the hydroxyl group would be expected to be a region of high electron density (red/yellow), indicating a site prone to electrophilic attack, while the hydrogen of the hydroxyl group would be electron-deficient (blue), indicating a potential hydrogen bond donor site.

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical stability and reactivity. A larger gap implies higher stability. mtu.edu |

These calculations provide a fundamental understanding of the molecule's intrinsic reactivity and electronic character. mtu.edu

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. nih.gov MD simulations model the movement of atoms and molecules over time, providing a detailed view of conformational flexibility. For this compound, the saturated portion of the tetralin ring is not planar and can adopt various conformations, such as a half-chair. biomedres.us

MD simulations can track the transitions between these conformations and determine their relative populations. Key analyses from MD simulations include:

Radius of Gyration (Rg): This value describes the compactness of the molecule's structure. Significant fluctuations in Rg can indicate conformational changes.

Intermolecular Interactions: When simulated in a solvent or with other molecules, MD can reveal the nature and lifetime of hydrogen bonds and van der Waals interactions, which are crucial for understanding its behavior in a condensed phase.

Simulations would likely show that the molecule's non-aromatic ring is fluxional, rapidly interconverting between different puckered conformations at room temperature. biomedres.us

Prediction of Spectroscopic Parameters and Their Validation

Computational methods are frequently used to predict spectroscopic properties, which can then be validated against experimental data. frontiersin.orgunibo.it DFT calculations, for instance, can accurately predict vibrational frequencies (IR spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov

For this compound, a theoretical IR spectrum could be calculated, showing characteristic peaks for the O-H stretch, aromatic C-H stretches, and aliphatic C-H stretches. Similarly, ¹H and ¹³C NMR spectra can be predicted. Comparing these computed spectra with experimentally obtained ones is a powerful method for confirming the molecular structure. Discrepancies between calculated and experimental values are often small and can be accounted for by the fact that calculations typically model the molecule in a vacuum, whereas experiments are conducted in a solvent. mdpi.com

Table 2: Hypothetical Comparison of Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted Value (DFT) | Experimental Value |

|---|---|---|

| IR: O-H Stretch (cm⁻¹) | 3650 cm⁻¹ | 3610 cm⁻¹ (in dilute CCl₄) |

| ¹H NMR: -OH Proton (δ, ppm) | 2.1 ppm | 1.9 ppm |

| ¹³C NMR: C-OH Carbon (δ, ppm) | 72.5 ppm | 71.8 ppm |

This synergy between computational prediction and experimental validation is essential in modern chemical characterization. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and a particular property. nih.govbenthamscience.com While excluding specific biological activities, QSAR models can be developed to predict physicochemical properties like solubility, boiling point, or chromatographic retention time for a class of related compounds, such as tetralin derivatives. researchgate.net

The development of a QSAR model involves several steps:

Data Set Assembly: A series of tetralin derivatives with known experimental values for a specific property is collected. mdpi.comresearchgate.net

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies). researchgate.net

Model Building: Using statistical methods like Multiple Linear Regression (MLR), a model is created that best correlates a subset of these descriptors with the property of interest. nih.gov

Validation: The model's predictive power is rigorously tested using internal validation (e.g., leave-one-out cross-validation, q²) and external validation with a set of compounds not used in model creation (R²pred). mdpi.com

A QSAR model for tetralin derivatives might reveal that properties are highly influenced by descriptors related to molecular shape, polarity, and specific functional groups. researchgate.net

Ligand-Protein Docking Studies (focused on theoretical binding mechanisms, not clinical outcomes)

Molecular docking is a computational technique that predicts how a small molecule (ligand), such as this compound, might bind to the active site of a macromolecule, typically a protein. nih.gov This method is fundamental in structure-based drug design. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their energetic favorability.

A docking study of this compound would provide:

Binding Affinity: A score, usually in kcal/mol, that estimates the strength of the ligand-protein interaction. More negative values indicate stronger binding.

Binding Pose: The predicted 3D orientation of the ligand within the binding site.

Key Interactions: Identification of the specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or π-π stacking with the aromatic ring.

For example, the hydroxyl group of this compound could act as a hydrogen bond donor or acceptor, while its naphthalene (B1677914) core could form hydrophobic and π-stacking interactions.

Table 3: Hypothetical Ligand-Protein Docking Results

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |

|---|---|---|---|

| Hypothetical Kinase A | -7.2 | ASP-145, LEU-83, PHE-81 | H-Bond (OH with ASP), Hydrophobic, π-π Stacking |

| Hypothetical Hydrolase B | -6.5 | TYR-210, VAL-150, TRP-152 | H-Bond (OH with TYR), Hydrophobic, π-π Stacking |

These theoretical studies can prioritize compounds for further experimental investigation by predicting their potential to bind to specific targets. nih.gov

Mechanistic Insights from Computational Modeling

Computational modeling can be used to explore the mechanisms of chemical reactions, providing insights that are difficult to obtain experimentally. smu.edu For this compound, this could involve modeling its synthesis, for example, the reaction of 2-methyl-1-tetralone (B119441) with a Grignard reagent.

By calculating the potential energy surface for the reaction, chemists can:

Identify the structures of transition states.

Calculate the activation energies for different reaction pathways.

Determine the thermodynamics of the reaction (i.e., whether it is exothermic or endothermic).

This analysis helps in understanding why a reaction proceeds through a particular pathway and can be used to optimize reaction conditions for better yield and selectivity. montclair.edu The process involves mapping the energy changes as reactants are converted into products, revealing the highest energy point (the transition state) that must be overcome for the reaction to occur. smu.edu

Synthetic Utility and Applications As a Building Block in Organic Chemistry

Precursor for the Synthesis of Complex Polycyclic Natural Products

The tetralone scaffold is a recurring structural motif in a multitude of natural products. semanticscholar.orgresearchgate.net Consequently, 2-methyl-1-tetralone (B119441), as a readily available derivative, serves as a key starting material or intermediate in the total synthesis of several complex polycyclic natural products. semanticscholar.org Its framework provides a robust foundation for the construction of intricate molecular architectures.

One notable application is in the synthesis of a simplified analog of vitetrifolin, a compound with potential applications in inhibiting the epithelial-mesenchymal transition. oup.com The synthesis of this analog commences from commercially available 2-methyl-1-tetralone. oup.com Furthermore, the synthesis of menadione, a synthetic compound with a naphthoquinone structure, has been accomplished starting from 2-methyl-1-tetralone through oxidation or a bromination-reduction-oxidation sequence. beilstein-journals.org

The total syntheses of various natural products containing the 1-tetralone (B52770) subunit have been reviewed, highlighting the importance of this structural unit. semanticscholar.org For instance, the synthesis of perenniporide A has been achieved utilizing a high-pressure cycloaddition reaction to construct the tetralone core. semanticscholar.org Another example is the synthesis of actinoranone, where a chiral pool approach was used for the synthesis of the tetralone fragment. semanticscholar.org These examples underscore the value of the tetralone scaffold, and by extension its derivatives like 2-methyl-1-tetralone, in the assembly of complex natural product frameworks. semanticscholar.orgfrontiersin.orgtdl.org

Intermediate in the Development of Chiral Ligands and Catalysts

While not a direct component of widely commercialized chiral ligands, 2-methyl-1-tetralone, the precursor to 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol, plays a crucial role as a benchmark substrate in the development and evaluation of new asymmetric catalytic systems. ebi.ac.ukurl.edu The prochiral nature of the enolate of 2-methyl-1-tetralone makes it an ideal candidate for testing the efficacy of new chiral proton sources and catalysts.

A significant area of research has been the enantioselective protonation of the lithium enolate of 2-methyl-1-tetralone. url.edu Studies have employed various chiral ligands, such as TADDOLs (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols), to achieve high enantioselectivity in the formation of (S)-2-methyl-1-tetralone. url.edu This research is fundamental to understanding the mechanisms of stereoselective transformations.

Furthermore, 2-methyl-1-tetralone is a common substrate in the development of palladium-catalyzed asymmetric α-arylation reactions. google.com These reactions, which form a new carbon-carbon bond at the α-position of the ketone, are instrumental in synthesizing chiral molecules with an all-carbon quaternary stereocenter. acs.org The performance of various chiral phosphine (B1218219) ligands is often assessed using this reaction. google.comtcichemicals.comnih.govsigmaaldrich.comnih.gov The development of Ru(II)-NHC-diamine precatalysts for asymmetric hydrogenation has also utilized 2-methyl-1-tetralone as a substrate for dynamic kinetic resolution, yielding the corresponding cis alcohol with high enantiomeric excess. acs.org

| Asymmetric Reaction | Substrate | Chiral Reagent/Catalyst System | Product | Key Finding |

|---|---|---|---|---|

| Enantioselective Protonation | Li-enolate of 2-methyl-1-tetralone | (R,R)-TADDOLs | (S)-2-Methyl-1-tetralone | High enantioselectivity (up to 99.5%) achieved. url.edu |

| Asymmetric α-Arylation | 2-Methyl-1-tetralone | Pd-catalyst with chiral phosphine ligands | 2-Aryl-2-methyl-1-tetralone | Formation of all-carbon quaternary stereocenters. google.comacs.org |